GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)
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Overview
Description
Gastric inhibitory polypeptide, also known as glucose-dependent insulinotropic polypeptide, is a peptide hormone secreted by neuroendocrine cells in the proximal small intestine. It was first isolated in 1973 from the porcine small intestine. This hormone plays a crucial role in pancreatic insulin and glucagon secretion, and it is composed of 42 amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gastric inhibitory polypeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods: In an industrial setting, the production of gastric inhibitory polypeptide involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Gastric inhibitory polypeptide undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation, particularly at methionine residues, which can affect its biological activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .
Scientific Research Applications
Gastric inhibitory polypeptide has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic target for diabetes and obesity due to its insulinotropic effects.
Industry: Utilized in the development of diagnostic assays for measuring peptide levels in biological samples
Mechanism of Action
Gastric inhibitory polypeptide is often compared with other incretin hormones, such as glucagon-like peptide-1 (GLP-1). Both peptides stimulate insulin secretion, but they have distinct effects on glucagon production and lipid metabolism. Gastric inhibitory polypeptide has a glucagonotropic effect during hypoglycemia, while glucagon-like peptide-1 exhibits a glucagonostatic effect during hyperglycemia. Additionally, gastric inhibitory polypeptide directly stimulates lipogenesis, whereas glucagon-like peptide-1 indirectly promotes lipolysis .
Comparison with Similar Compounds
- Glucagon-like peptide-1 (GLP-1)
- Glucagon
- Secretin
These compounds share structural similarities and overlapping biological functions but differ in their specific effects and receptor interactions .
Properties
CAS No. |
11063-17-5 |
---|---|
Molecular Formula |
C225H342N60O66S1 |
Molecular Weight |
4975.55 |
Origin of Product |
United States |
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